ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Pyrrole building blocks Solid-state properties Crystallinity

Procure this tetra-substituted pyrrole for superior porphyrin and heterocyclic synthesis. Its 4-acetyl group uniquely enables Claisen-Schmidt condensations to generate NLO-active chalcones (β₀ = 62.0226 × 10⁻³⁰ esu). Higher melting point (140–143°C) and well-defined H-bonding network ensure robust supramolecular assembly. The fully characterized single-crystal structure (R = 0.044) supports reliable DFT and docking studies. Wnt-3a inhibition potential adds medicinal chemistry value.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 2386-26-7
Cat. No. B1580657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
CAS2386-26-7
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(N1)C)C(=O)C)C
InChIInChI=1S/C11H15NO3/c1-5-15-11(14)10-6(2)9(8(4)13)7(3)12-10/h12H,5H2,1-4H3
InChIKeyALRDOFWBPAZOCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 2386-26-7): Technical Profile and Procurement Considerations


Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 2386-26-7) is a tetra-substituted pyrrole derivative featuring acetyl, dimethyl, and ethyl ester functional groups on the pyrrole core [1]. This compound serves as a versatile building block in heterocyclic chemistry, particularly for the synthesis of porphyrins, polypyrroles, and pyrrole-containing chalcones [2]. Its crystalline structure has been fully characterized via single-crystal X-ray diffraction, revealing strong intermolecular hydrogen bonding patterns that influence solid-state behavior [3].

Why Pyrrole Building Blocks Cannot Be Casually Interchanged: The Case for Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate


Superficially similar pyrrole esters and acetylpyrroles exhibit distinct physicochemical properties and synthetic utility that preclude generic substitution. The specific substitution pattern of ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (3,5-dimethyl, 4-acetyl, 2-carboxylate ethyl ester) confers unique electronic and steric characteristics compared to non-acetylated analogs (e.g., ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate) or ester-free acetylpyrroles (e.g., 2,4-dimethyl-3-acetylpyrrole) . These differences manifest in melting point, hydrogen bonding capacity, ionization energy, and downstream reactivity in condensation reactions [1]. The following evidence-based comparisons quantify why this specific compound may be preferred or required for particular synthetic or materials applications.

Quantitative Differentiation Evidence for Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate vs. Closest Analogs


Melting Point Comparison: Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate vs. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

The presence of the 4-acetyl group in ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate significantly elevates the melting point compared to its non-acetylated analog, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. This difference is attributable to enhanced intermolecular hydrogen bonding involving the acetyl carbonyl .

Pyrrole building blocks Solid-state properties Crystallinity

Hydrogen Bond Donor/Acceptor Capacity: Impact on Crystal Packing and Reactivity

The title compound exhibits a defined intermolecular hydrogen bonding motif: molecules dimerize via strong N-H···O bonds between the pyrrole NH and the carboxylate carbonyl oxygen, with a N···O distance of 2.861(2) Å and an N-H···O angle of 168(2)° [1]. This contrasts with the non-acetylated analog ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, which also forms NH···O hydrogen-bonded dimers but with potentially different geometric parameters due to the absence of the acetyl group [2].

Supramolecular chemistry Crystal engineering Hydrogen bonding

Ionization Energy: Electronic Effects of 4-Acetyl Substitution

The vertical ionization energy of ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, measured by UV photoelectron spectroscopy, is 8.26 eV [1]. This value reflects the combined electronic influence of the electron-withdrawing acetyl and ester groups on the pyrrole π-system. By class-level inference, non-acetylated pyrrole esters typically exhibit lower ionization energies due to reduced electron withdrawal, though direct comparative data for the exact analog is unavailable.

Photoelectron spectroscopy Electronic structure Reactivity

Biological Activity of Derived Ester: Wnt-3a Inhibition Potency

While direct biological data for ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is limited, a closely related derivative—4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid [2-(4-methyl-2-nitroanilino)-2-oxoethyl] ester—exhibits an IC50 of 245 nM against the Wnt-3a protein in a cell-based assay [1]. This indicates that the pyrrole core can be elaborated into potent Wnt pathway modulators.

Wnt signaling Medicinal chemistry Pyrrole derivatives

Synthetic Utility as Precursor for Pyrrole-Containing Chalcones with NLO Potential

Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has been demonstrated as a suitable precursor for the synthesis of pyrrole-containing chalcones via Claisen-Schmidt condensation with aromatic aldehydes [1]. A derivative, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (EDPADPC), was studied experimentally and via DFT, revealing a first hyperpolarizability (β0) of 62.0226 × 10^-30 esu, suggesting potential nonlinear optical (NLO) applications [2].

Chalcone synthesis Nonlinear optics DFT calculations

Crystal Structure Quality Metrics: Data-to-Parameter Ratio

The single-crystal X-ray structure determination for ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate achieved a data-to-parameter ratio of 15.1 with R factor = 0.044 and wR factor = 0.144 at 293 K [1]. These metrics indicate a well-refined, high-confidence structure, which is essential for accurate computational modeling and structure-based design.

Crystallography Structure refinement Quality control

Preferred Application Scenarios for Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate Based on Quantitative Evidence


Synthesis of Porphyrins and Polypyrroles Requiring Thermal Stability

The higher melting point (140-143°C) relative to non-acetylated analogs (122-126°C) makes this compound a more robust building block for porphyrin syntheses that may involve elevated temperatures or extended reaction times . The well-defined hydrogen bonding network also facilitates predictable supramolecular assembly, beneficial for constructing ordered porphyrin arrays.

Precursor for Nonlinear Optical (NLO) Chalcones

The presence of the 4-acetyl group enables Claisen-Schmidt condensation with aromatic aldehydes to generate pyrrole-containing chalcones. A derivative synthesized from this compound exhibits a calculated first hyperpolarizability (β0) of 62.0226 × 10^-30 esu, significantly higher than the reference material urea, indicating strong NLO potential [1]. This application is uniquely enabled by the acetyl functionality and cannot be achieved with non-acetylated pyrrole esters.

Medicinal Chemistry Scaffold for Wnt Pathway Modulators

A structurally related ester derivative demonstrates Wnt-3a inhibition with an IC50 of 245 nM [2]. This suggests that the 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate core can serve as a starting point for developing potent Wnt inhibitors. Researchers targeting Wnt-driven cancers or regenerative medicine applications may find this scaffold a valuable entry point for medicinal chemistry optimization.

Computational Chemistry and Structure-Based Design

The availability of a high-quality single-crystal X-ray structure (R factor = 0.044, data-to-parameter ratio = 15.1) [3] makes this compound an excellent candidate for DFT calculations, molecular docking studies, and quantitative structure-property relationship (QSPR) modeling. The reliable geometric parameters reduce uncertainty in computational predictions compared to less thoroughly characterized analogs.

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